REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.C(O)C.[I:12]I.C(=O)([O-])[O-].[Na+].[Na+]>C(OCC)(=O)C.S([O-])([O-])(=O)=O.[Ag+2]>[NH2:1][C:2]1[C:7]([I:12])=[CH:6][C:5]([F:8])=[CH:4][N:3]=1 |f:3.4.5,7.8|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)F
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
catalyst
|
Smiles
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S(=O)(=O)([O-])[O-].[Ag+2]
|
Name
|
|
Quantity
|
11.31 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
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Smiles
|
C(C)(=O)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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equipped with a magnetic stirrer
|
Type
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CUSTOM
|
Details
|
The insoluble material is removed by filtration
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Type
|
WASH
|
Details
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washed with ethanol
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Type
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CONCENTRATION
|
Details
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the filtrate is concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
The residue thus obtained
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Type
|
CUSTOM
|
Details
|
After separation
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Type
|
WASH
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Details
|
the organic phase is washed successively with a 25% aqueous solution of sodium thiosulphate
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Type
|
DRY_WITH_MATERIAL
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Details
|
with a saturated aqueous solution of sodium chloride, and then dried over sodium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting solid is purified by silica column chromatography, elution
|
Type
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ADDITION
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Details
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being carried out with a mixture of n-heptane and ethyl acetate
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=C1I)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.22 mmol | |
AMOUNT: MASS | 2.67 g | |
YIELD: CALCULATEDPERCENTYIELD | 25.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |